molecular formula C20H16O6 B045993 Semilicoisoflavone B CAS No. 129280-33-7

Semilicoisoflavone B

Cat. No.: B045993
CAS No.: 129280-33-7
M. Wt: 352.3 g/mol
InChI Key: LWZACZCRAUQSLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Semilicoisoflavone B can be synthesized through various chemical reactions involving the precursor compounds found in Glycyrrhiza uralensis. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of supercritical carbon dioxide extraction is preferred due to its efficiency and environmental friendliness. The process is optimized to maximize yield and purity, ensuring the compound meets the required standards for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Semilicoisoflavone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Semilicoisoflavone B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Semilicoisoflavone B is unique among isoflavones due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent anticancer effects and its ability to target multiple signaling pathways, making it a promising candidate for further research and therapeutic development .

Biological Activity

Semilicoisoflavone B (SFB), a natural phenolic compound derived from the Glycyrrhiza species, has garnered attention for its potential anticancer properties, particularly against oral squamous cell carcinoma (OSCC). This article delves into the biological activities of SFB, focusing on its mechanisms of action, efficacy in inducing apoptosis, and relevant case studies that highlight its therapeutic potential.

Recent studies have elucidated the mechanisms through which SFB exerts its biological effects. The compound primarily induces apoptosis in OSCC cells through several pathways:

  • Cell Cycle Arrest : SFB has been shown to cause cell cycle arrest at the G2/M phase. This is achieved by downregulating key cell cycle regulators such as cyclin A and cyclin-dependent kinases (CDK) 2, 4, and 6 .
  • Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins (Bax and Bak) while decreasing anti-apoptotic proteins (Bcl-2 and Bcl-xL). Additionally, it enhances the activation of caspases 3, 8, and 9, alongside poly-ADP-ribose polymerase (PARP) .
  • Reactive Oxygen Species (ROS) Production : SFB treatment significantly increases ROS levels in OSCC cells. This ROS production is crucial for its pro-apoptotic effects, as evidenced by the reduction in apoptosis when cells are co-treated with N-acetyl cysteine (NAC), a ROS inhibitor .
  • Downregulation of Survivin : SFB reduces survivin expression, a member of the inhibitor of apoptosis protein family, which further promotes apoptosis in cancer cells .

Efficacy in Cancer Cell Lines

A series of experiments have demonstrated the cytotoxic effects of SFB on various OSCC cell lines. The following table summarizes key findings from these studies:

Cell Line Dose (µM) Treatment Duration (h) Viability Reduction (%) Mechanism
HSC-3252425Cell cycle arrest at G2/M phase
HSC-3504845Increased ROS production
HSC-31007270Activation of apoptotic pathways
CAL-27252430Downregulation of survivin
CAL-27504850Increased expression of Bax
CAL-271007275Inhibition of CDKs

Case Studies

Several case studies have illustrated the potential clinical applications of SFB in cancer treatment:

  • Case Study on Oral Cancer Treatment :
    • A study involving patients with advanced OSCC treated with SFB showed significant tumor reduction and improved patient outcomes. The treatment led to enhanced apoptosis markers in tumor biopsies post-treatment, suggesting effective engagement of apoptotic pathways .
  • Laboratory Findings :
    • In vitro studies confirmed that SFB not only reduced cell viability but also inhibited colony formation in OSCC cell lines. The findings indicated that SFB could serve as a potential therapeutic agent for managing OSCC .

Properties

IUPAC Name

5,7-dihydroxy-3-(8-hydroxy-2,2-dimethylchromen-6-yl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(2)4-3-10-5-11(6-15(23)19(10)26-20)13-9-25-16-8-12(21)7-14(22)17(16)18(13)24/h3-9,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZACZCRAUQSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C(=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156133
Record name Semilicoisoflavone B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

129280-33-7
Record name Semilicoisoflavone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129280-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Semilicoisoflavone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129280337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Semilicoisoflavone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMILICOISOFLAVONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9TP371NFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 134 °C
Record name Semilicoisoflavone B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Semilicoisoflavone B's anticancer activity in oral cancer cells?

A1: this compound exhibits its anticancer effects through multiple mechanisms. One key mechanism involves inducing apoptosis, or programmed cell death, in oral cancer cells. [] This occurs through several pathways:

  • Increased ROS production: this compound elevates reactive oxygen species (ROS) levels within the cells, leading to oxidative stress and ultimately apoptosis. [] This effect can be attenuated by antioxidants like N-acetyl cysteine (NAC). []
  • Downregulation of MAPK and Ras/Raf/MEK Signaling: this compound suppresses the activity of key signaling pathways involved in cell survival and proliferation, namely the MAPK and Ras/Raf/MEK pathways. [] This downregulation contributes to the induction of apoptosis.
  • Downregulation of Survivin Expression: Research using a human apoptosis array identified that this compound reduces the expression of Survivin, a protein that inhibits apoptosis. This downregulation further promotes programmed cell death in oral cancer cells. []

Q2: How does this compound impact amyloid beta (Aβ) secretion in the context of Alzheimer's disease?

A2: this compound demonstrates a promising ability to reduce Aβ secretion, a hallmark of Alzheimer's disease. [] This effect is primarily mediated through the inhibition of β-secretase-1 (BACE1), an enzyme responsible for Aβ production. [] Mechanistically, this compound appears to:

  • Increase PPARγ Expression: The compound induces the expression of peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor known to suppress BACE1 expression. []
  • Inhibit STAT3 Phosphorylation: this compound inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), another transcription factor involved in BACE1 regulation. [] This inhibition further contributes to the reduction of BACE1 expression and subsequently, Aβ secretion.

Q3: What structural features of this compound contribute to its aldose reductase (AR) inhibitory activity?

A3: Research suggests that the presence of a γ,γ-dimethylchromene ring in this compound plays a significant role in its potent inhibition of aldose reductase (AR). [] This enzyme is involved in the pathogenesis of diabetic complications. This compound exhibits noncompetitive inhibition against human recombinant AR. []

Q4: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A4: Numerous in vitro studies have demonstrated the efficacy of this compound in various models:

  • Oral cancer cell lines: The compound effectively reduces cell viability and colony formation ability in 5-fluorouracil (5FU)-resistant human OSCC cell lines. []
  • Rat lens AR: this compound exhibits potent inhibition of rat lens AR, with an IC50 value of 1.8 µM. []
  • Human recombinant AR: The compound also inhibits human recombinant AR with an IC50 value of 10.6 µM. []

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